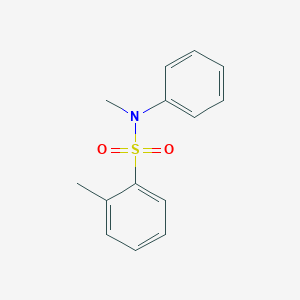

N,2-dimethyl-N-phenylbenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO2S |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

N,2-dimethyl-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C14H15NO2S/c1-12-8-6-7-11-14(12)18(16,17)15(2)13-9-4-3-5-10-13/h3-11H,1-2H3 |

InChI Key |

KOABIVJKIPDBRU-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1S(=O)(=O)N(C)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Aryl-N-methylbenzenesulfonamides, with a focus on N,4-dimethyl-N-phenylbenzenesulfonamide

Introduction

N-aryl-N-methylbenzenesulfonamides are a class of organic compounds characterized by a sulfonamide group linking a substituted benzene ring to a phenyl group, with a methyl group on the nitrogen atom. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile synthetic utility. This technical guide focuses on the chemical properties of N,4-dimethyl-N-phenylbenzenesulfonamide, providing a comprehensive summary of its known physicochemical data, experimental protocols for its synthesis and characterization, and an overview of the potential biological significance of the broader benzenesulfonamide class.

Chemical and Physical Properties of N,4-dimethyl-N-phenylbenzenesulfonamide

The following table summarizes the key quantitative data for N,4-dimethyl-N-phenylbenzenesulfonamide.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂S | PubChem[1] |

| Molecular Weight | 261.34 g/mol | PubChem[1] |

| CAS Number | 599-62-2 | Hoffman Fine Chemicals[2] |

| Appearance | Pale brown to off-white to white solid | Hoffman Fine Chemicals[2] |

| Melting Point | 89 to 93 °C | Hoffman Fine Chemicals[2] |

| Boiling Point (Predicted) | 391.7 ± 35.0 °C at 760 Torr | Hoffman Fine Chemicals[2] |

| Density (Predicted) | 1.224 ± 0.06 g/cm³ at 20 °C | Hoffman Fine Chemicals[2] |

| Refractive Index (Predicted) | 1.604 | Hoffman Fine Chemicals[2] |

Experimental Protocols

General Synthesis of N-Aryl-N-methylbenzenesulfonamides

A common method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative. The following is a general protocol that can be adapted for the synthesis of N,4-dimethyl-N-phenylbenzenesulfonamide.

Materials:

-

p-Toluenesulfonyl chloride

-

N-Methylaniline

-

Pyridine or other suitable base

-

Dichloromethane (or other suitable solvent)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve N-methylaniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Add pyridine to the solution.

-

Dissolve p-toluenesulfonyl chloride in dichloromethane and add it dropwise to the stirred solution of N-methylaniline and pyridine over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield N,4-dimethyl-N-phenylbenzenesulfonamide.

Characterization Techniques

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure. For N,4-dimethyl-N-phenylbenzenesulfonamide, characteristic signals would be expected for the aromatic protons of both benzene rings, as well as singlets for the two methyl groups.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands for this molecule would include those corresponding to the S=O stretching of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), C-N stretching, and C-H stretching of the aromatic and methyl groups.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[1]

-

Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a pure compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for N,2-dimethyl-N-phenylbenzenesulfonamide is scarce, the broader class of benzenesulfonamides is well-known for a wide range of pharmacological activities.

Carbonic Anhydrase Inhibition

Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] CA inhibitors are used therapeutically as diuretics, anti-glaucoma agents, and for the treatment of certain neurological disorders. The primary sulfonamide moiety (-SO₂NH₂) is crucial for binding to the zinc ion in the active site of the enzyme. While N-substitution can modulate the inhibitory potency and isoform selectivity, it is a key area of investigation in drug design.

Antimicrobial Activity

The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. Sulfonamide drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folic acid. Folic acid is essential for the synthesis of nucleic acids and certain amino acids. As humans obtain folic acid from their diet, they are not affected by DHPS inhibitors, leading to the selective toxicity of these drugs against bacteria.

Conclusion

This compound represents a specific isomer within the broader class of N-substituted benzenesulfonamides. While direct experimental data for this compound is limited, this guide provides a comprehensive overview of the chemical properties and synthetic methodologies using the closely related and well-characterized N,4-dimethyl-N-phenylbenzenesulfonamide as a surrogate. The established biological activities of the benzenesulfonamide scaffold, particularly as carbonic anhydrase inhibitors and antimicrobial agents, highlight the potential of this class of compounds for further investigation in drug discovery and development. Researchers are encouraged to use the provided protocols as a foundation for the synthesis and characterization of novel N-aryl-N-methylbenzenesulfonamide derivatives.

References

Unraveling the Identity of N,2-dimethyl-N-phenylbenzenesulfonamide: A Technical Examination of Isomeric Ambiguity

A definitive Chemical Abstracts Service (CAS) number for N,2-dimethyl-N-phenylbenzenesulfonamide could not be identified from available public databases. The nomenclature presents ambiguity, potentially referring to several distinct isomers. This guide provides a technical overview of the closest related, positively identified compounds to assist researchers, scientists, and drug development professionals in navigating this chemical space.

The structural interpretation of "this compound" most likely corresponds to N-methyl-N-phenyl-2-methylbenzenesulfonamide. However, extensive searches did not yield a specific CAS number for this compound. In the absence of a unique identifier, retrieving precise experimental data is not feasible. To address this challenge, this document details the known properties and synthesis of two closely related isomers: N,4-dimethyl-N-phenylbenzenesulfonamide and N-methyl-N-phenylbenzenesulfonamide . Researchers should exercise caution and verify the specific isomer used in any experimental context.

Compound 1: N,4-dimethyl-N-phenylbenzenesulfonamide

This isomer features a methyl group on the nitrogen atom and another at the para (4-position) of the benzenesulfonyl group.

Chemical Identification and Properties

| Property | Value | Reference |

| CAS Number | 599-62-2 | [1] |

| Molecular Formula | C₁₄H₁₅NO₂S | [1] |

| Molecular Weight | 261.34 g/mol | [1] |

| IUPAC Name | N,4-dimethyl-N-phenylbenzenesulfonamide | [1] |

| Synonyms | 4,N-DIMETHYL-N-PHENYL-BENZENESULFONAMIDE, N,4-dimethyl-N-phenylbenzene-1-sulfonamide | [1] |

Compound 2: N-methyl-N-phenylbenzenesulfonamide

This compound possesses a methyl group on the nitrogen but lacks a substituent on the phenyl ring of the benzenesulfonyl group.

Chemical Identification and Properties

| Property | Value | Reference |

| CAS Number | 90-10-8 | [2][3][4] |

| Molecular Formula | C₁₃H₁₃NO₂S | [2][3] |

| Molecular Weight | 247.31 g/mol | [3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | Approx. 160-165°C | [2] |

| Boiling Point | Approx. 360-370°C | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol and acetone | [2] |

| IUPAC Name | N-methyl-N-phenylbenzenesulfonamide | [3] |

| Synonyms | Benzenesulfonanilide, N-methyl-; N-Methylbenzenesulfonanilide | [2] |

Experimental Protocols

General Synthesis of N-Aryl Sulfonamides

The synthesis of N-aryl sulfonamides, such as the isomers discussed, typically involves the reaction of a substituted benzenesulfonyl chloride with an N-alkylaniline.

Logical Workflow for Synthesis

Note on a Related Synthesis:

While not the target compound, the synthesis of 2,4-Dimethyl-N-phenyl-benzene-sulfonamide has been described. This process involves reacting 2,4-dimethylbenzenesulfonyl chloride with aniline.[5] This provides a methodological template that could potentially be adapted for the synthesis of the desired, yet unconfirmed, this compound.

Signaling Pathways and Biological Activity

No specific signaling pathways or biological activities are documented for this compound. The broader class of sulfonamides is known for a wide range of biological activities, most famously as antimicrobial agents that inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria. However, many other sulfonamide derivatives have been developed as diuretics, anticonvulsants, and anti-inflammatory drugs. Without experimental data on the specific compound , any discussion of its biological role would be speculative.

Conclusion

The identity of This compound remains ambiguous in the absence of a confirmed CAS number. Researchers interested in this compound should first undertake unambiguous synthesis and characterization to establish a clear chemical identity. The information provided for the related isomers, N,4-dimethyl-N-phenylbenzenesulfonamide (CAS: 599-62-2) and N-methyl-N-phenylbenzenesulfonamide (CAS: 90-10-8) , serves as a valuable starting point for understanding the properties and synthesis of this class of molecules. Future research would be necessary to determine the specific properties and potential biological activities of the 2-methyl isomer.

References

- 1. N,4-Dimethyl-N-phenylbenzenesulfonamide | C14H15NO2S | CID 220023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzenesulfonamide, N-methyl-N-phenyl- | C13H13NO2S | CID 135963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2,4-Dimethyl-N-phenyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of N,2-dimethyl-N-phenylbenzenesulfonamide

This technical guide provides a comprehensive overview of the molecular structure of N,2-dimethyl-N-phenylbenzenesulfonamide, targeting researchers, scientists, and professionals in drug development. The information is compiled from crystallographic studies of closely related analogs, offering insights into its structural characteristics.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.34 g/mol |

| CAS Number | 599-62-2[1] |

| SMILES String | CC1=CC=CC=C1S(=O)(=O)N(C)C2=CC=CC=C2 |

Structural and Crystallographic Data

Key structural features, such as the torsion angle of the C—SO₂—N—C backbone and the dihedral angle between the two phenyl rings, are crucial for understanding its three-dimensional conformation. These parameters are influenced by the substitution pattern on the phenyl rings.

Table 1: Comparison of Crystallographic Data for Related Sulfonamide Structures

| Compound | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Crystal System | Space Group | Reference |

| 2,4-dimethyl-N-(2,4-dimethylphenyl)benzenesulfonamide | 66.5 (2) | 41.0 (1) | Triclinic | P-1 | [2] |

| 2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide | 71.6 (1) | 47.0 (1) | Triclinic | P-1 | [3] |

| 2,4-dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide (Molecule 1) | 70.1 (2) | 41.5 (1) | Triclinic | P-1 | [4] |

| 2,4-dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide (Molecule 2) | -66.0 (2) | 43.8 (1) | Triclinic | P-1 | [4] |

| 2,4-dimethyl-N-(phenyl)benzenesulfonamide (Molecule 1) | 46.1 (3) | 67.5 (1) | Orthorhombic | Pca2₁ | [5] |

| 2,4-dimethyl-N-(phenyl)benzenesulfonamide (Molecule 2) | 47.7 (3) | 72.9 (1) | Orthorhombic | Pca2₁ | [5] |

This comparative data suggests that the introduction of methyl groups on the phenyl rings significantly influences the molecular conformation.

Experimental Protocols

The data presented for the analogous compounds were primarily obtained through single-crystal X-ray diffraction. A general experimental protocol for such an analysis is outlined below.

Synthesis and Crystallization

The synthesis of related N-arylbenzenesulfonamides typically involves the reaction of the corresponding benzenesulfonyl chloride with the appropriate aniline in a suitable solvent. For instance, 2,4-dimethyl-N-(2,4-dimethylphenyl)benzenesulfonamide was synthesized by treating a solution of m-xylene in chloroform with chlorosulfonic acid, followed by reaction with 2,4-dimethylaniline.[2] The resulting solid is then purified by recrystallization from a solvent such as ethanol. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent at room temperature.[2][4]

X-ray Data Collection and Structure Refinement

A single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often room temperature (e.g., 299 K).[2][3][4] The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, particularly those bonded to nitrogen, may be located in a difference Fourier map and refined, while other hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

Molecular Structure Visualization

The following diagram illustrates the general synthetic pathway for a substituted N-phenylbenzenesulfonamide, which is analogous to the synthesis of this compound.

Caption: General synthesis of N-arylbenzenesulfonamides.

This logical diagram illustrates the core components of the synthesis.

Caption: Intermolecular hydrogen bonding in sulfonamides.

In the solid state, N-H···O hydrogen bonds are a common feature in the crystal packing of primary and secondary sulfonamides, often leading to the formation of dimers or chains.[2][3][4][5]

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N,2-dimethyl-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for N,2-dimethyl-N-phenylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. The synthesis is predicated on the well-established formation of a sulfonamide bond through the reaction of a sulfonyl chloride with a secondary amine. This document details the core reaction, experimental protocol, and relevant quantitative data, presented in a clear and accessible format for laboratory application.

Core Synthesis Pathway: Sulfonylation of N-methylaniline

The principal and most direct route for the synthesis of this compound involves the reaction of 2-methylbenzenesulfonyl chloride with N-methylaniline. This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct.

The general transformation is as follows:

2-methylbenzenesulfonyl chloride + N-methylaniline → this compound + HCl

This pathway is favored for its high efficiency and the ready availability of the starting materials.

Experimental Protocol

The following protocol is a generalized procedure derived from analogous sulfonamide syntheses.[1][2][3] Researchers should optimize reaction conditions based on their specific laboratory setup and reagent purity.

Materials:

-

2-methylbenzenesulfonyl chloride

-

N-methylaniline

-

Pyridine or triethylamine (base)

-

Dichloromethane (solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 2-methylbenzenesulfonyl chloride (1.05 equivalents) in dichloromethane dropwise over a period of 15-30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer.

-

Purification of Organic Layer: Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

-

Characterization: The final product should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Quantitative Data

The following table summarizes typical quantitative data for sulfonamide synthesis reactions, based on analogous procedures. Actual yields and physical properties may vary depending on the specific reaction conditions and the purity of the starting materials.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [4] |

| Physical State | Solid | [1] |

| Purification Method | Recrystallization or Column Chromatography | [1][4] |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Methyl-o-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]

N,2-dimethyl-N-phenylbenzenesulfonamide: A Structural and Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,2-dimethyl-N-phenylbenzenesulfonamide is a synthetic aromatic sulfonamide compound. While specific studies detailing its unique mechanism of action are not extensively available in current scientific literature, its structural class—sulfonamides—is well-characterized for a broad range of biological activities. This technical guide provides a comprehensive overview of the known chemical and structural properties of this compound, based on crystallographic studies. Furthermore, it explores the potential mechanisms of action by drawing parallels with the established activities of the broader N-phenylbenzenesulfonamide and sulfonamide families of compounds, which are known to exhibit antibacterial, antiviral, and enzyme-inhibiting properties. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the existing data and providing a structured perspective on its potential pharmacological relevance.

Chemical Synthesis and Structural Elucidation

The synthesis and structure of this compound and its analogs have been the primary focus of published research. These studies provide crucial insights into the molecule's stereochemistry and intermolecular interactions, which are fundamental to understanding its potential biological activity.

Synthesis Protocol

The synthesis of this compound and related compounds typically follows a standard procedure for the formation of sulfonamides.[1][2][3][4]

Experimental Protocol: Synthesis of N-aryl-arylsulfonamides

-

Preparation of the Sulfonyl Chloride: A solution of the corresponding substituted xylene (e.g., 1,3-xylene for 2,4-dimethylbenzenesulfonyl chloride) in a suitable solvent like chloroform is treated dropwise with chlorosulfonic acid at a reduced temperature (e.g., 273 K).[1][2]

-

Reaction Quenching: After the initial evolution of hydrogen chloride gas subsides, the reaction mixture is brought to room temperature and then carefully poured into crushed ice.[1][2]

-

Extraction: The organic layer containing the sulfonyl chloride is separated, washed with cold water, and the solvent is evaporated.[1][2]

-

Sulfonamide Formation: The resulting substituted benzenesulfonyl chloride is then reacted with the appropriate aniline (in this case, N-methylaniline) in a stoichiometric ratio. The mixture is heated, typically by boiling, for a short duration (e.g., ten minutes).[1][2]

-

Purification: The reaction mixture is cooled and added to ice-cold water, leading to the precipitation of the solid N-aryl-arylsulfonamide. The product is then filtered, washed thoroughly with cold water, and recrystallized from a suitable solvent like dilute ethanol to achieve high purity.[1][2]

-

Characterization: The purity and structure of the final compound are confirmed using techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and by determining its melting point. Single crystals for X-ray diffraction studies are typically grown by slow evaporation from an ethanolic solution.[1][2]

Crystallographic and Structural Data

X-ray crystallography studies have provided detailed information about the three-dimensional structure of this compound and its derivatives. This data is essential for understanding how the molecule might interact with biological targets.

The asymmetric unit of the crystal structure of N-(phenyl)-2,4-dimethylbenzenesulfonamide contains two independent molecules.[2][5] The conformations of the N—C bonds within the C—SO2—NH—C segment exhibit both trans and gauche torsion angles with respect to the S=O bonds.[2][5] The two benzene rings in the molecules are tilted relative to each other.[2][5] The crystal structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which pack the molecules into a two-dimensional network.[2][5]

| Parameter | Molecule 1 | Molecule 2 | Reference |

| C—SO2—NH—C Torsion Angle | 46.1 (3)° | 47.7 (3)° | [2] |

| Dihedral Angle Between Benzene Rings | 67.5 (1)° | 72.9 (1)° | [2] |

Table 1: Key Crystallographic Data for N-(phenyl)-2,4-dimethylbenzenesulfonamide

The orientation of the methyl groups and the torsion angles of the sulfonamide bridge are critical determinants of the molecule's overall shape and electronic properties, which in turn would influence its binding affinity to any potential biological targets.

Potential Mechanisms of Action Based on the Sulfonamide Scaffold

While direct mechanistic studies on this compound are lacking, the broader class of sulfonamides has well-documented mechanisms of action. These provide a logical starting point for investigating the potential biological activities of this specific compound.

Antibacterial Activity: Dihydropteroate Synthase Inhibition

The most classic mechanism of action for sulfonamides is their antibacterial effect, which stems from their structural similarity to para-aminobenzoic acid (PABA).[6][7][8][9]

Signaling Pathway: Bacterial Folic Acid Synthesis

Bacteria rely on the enzyme dihydropteroate synthase (DHPS) to synthesize dihydrofolic acid, a precursor to tetrahydrofolate which is essential for DNA and protein synthesis.[6][7][8] Sulfonamides act as competitive inhibitors of DHPS, preventing the utilization of PABA and thereby halting bacterial growth and replication.[6][7][8] This bacteriostatic effect is a hallmark of many sulfonamide-based antibiotics.[6]

Broader Biological Activities of N-Phenylbenzenesulfonamide Derivatives

Recent research has shown that the N-phenylbenzenesulfonamide scaffold is a versatile platform for developing compounds with a range of biological activities beyond antibacterial effects.

-

Antiviral Activity: Certain N-phenylbenzamide derivatives have demonstrated in vitro activity against enterovirus 71, suggesting that the broader scaffold could be explored for antiviral drug development.[10]

-

Cardiovascular Effects: Some benzenesulfonamide derivatives have been shown to affect the cardiovascular system, including lowering blood pressure in hypertensive models and acting as calcium channel inhibitors.[11]

-

Enzyme Inhibition: N-phenylsulfonamide derivatives have been synthesized and shown to be potent inhibitors of carbonic anhydrases (CA I and CA II) and cholinesterases (AChE and BChE), which are important therapeutic targets for conditions like glaucoma, cancer, and Alzheimer's disease.[12]

Logical Workflow for Investigating Potential Mechanisms

Conclusion and Future Directions

This compound is a compound for which a solid foundation of chemical and structural data exists. However, its specific biological mechanism of action remains to be elucidated. Based on the well-established activities of the sulfonamide and N-phenylbenzenesulfonamide classes of molecules, it is plausible that this compound could exhibit antibacterial, antiviral, or enzyme-inhibiting properties.

Future research should focus on systematic biological screening of this compound against a diverse range of molecular targets and in various disease models. A logical first step would be to assess its activity against bacterial dihydropteroate synthase, as well as a panel of carbonic anhydrases and cholinesterases. High-throughput screening and subsequent target deconvolution studies will be crucial in uncovering the specific biological pathways modulated by this compound. The detailed structural information available provides an excellent basis for computational modeling and structure-based drug design to optimize its activity and selectivity should a promising biological target be identified. This structured approach will be key to unlocking the therapeutic potential of this compound and its derivatives.

References

- 1. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethyl-N-phenyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. N-Phenylbenzenesulfonamide | 1678-25-7 | Benchchem [benchchem.com]

- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 12. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N,2-dimethyl-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethyl-N-phenylbenzenesulfonamide is a synthetic aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its synthesis, structural characterization, and a discussion of the potential biological activities of the broader benzenesulfonamide class of compounds. While specific biological data for this compound is not extensively available in the current literature, this guide aims to provide a thorough foundation for future research and development efforts.

Chemical Properties and Synthesis

This compound has the chemical formula C₁₅H₁₇NO₂S and a molecular weight of 275.36 g/mol . The synthesis of this compound and its analogs generally follows a well-established protocol involving the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.

Experimental Protocol: General Synthesis of N-Arylbenzenesulfonamides

A common method for synthesizing compounds such as 2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide involves the following steps[1]:

-

Preparation of the Sulfonyl Chloride: A solution of the corresponding substituted benzene (e.g., 1,3-xylene) in a solvent like chloroform is treated dropwise with chlorosulfonic acid at a reduced temperature (e.g., 0 °C). After the initial reaction subsides, the mixture is brought to room temperature and then poured into crushed ice. The organic layer containing the benzenesulfonyl chloride is separated, washed, and the solvent is evaporated.

-

Sulfonamide Formation: The resulting benzenesulfonyl chloride is then reacted with the desired aniline derivative (e.g., o-toluidine) in a stoichiometric ratio. The mixture is heated (e.g., boiled for ten minutes) to drive the reaction to completion.

-

Workup and Purification: After cooling, the reaction mixture is added to ice-cold water, causing the solid sulfonamide product to precipitate. The solid is collected by filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent, such as dilute ethanol, to achieve high purity. The purity of the final compound is typically confirmed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Structural Characterization

The molecular structure of this compound and its analogs has been elucidated through single-crystal X-ray diffraction studies. These studies provide precise information on bond lengths, bond angles, and the overall conformation of the molecules in the solid state.

Crystallographic Data

The following tables summarize the crystallographic data for several closely related analogs of this compound. This data is crucial for understanding the structure-activity relationships within this class of compounds.

Table 1: Crystal Data and Structure Refinement for N-Arylbenzenesulfonamide Derivatives

| Parameter | 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide[1] | N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[2] | N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[3] | N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide[4] | 2,4-Dimethyl-N-phenylbenzenesulfonamide[5] |

| Formula | C₁₅H₁₇NO₂S | C₁₆H₁₉NO₂S | C₁₆H₁₉NO₂S | C₁₅H₁₇NO₂S | C₁₄H₁₅NO₂S |

| Mr | 275.36 | 289.38 | 289.38 | 275.36 | 261.33 |

| Crystal System | Triclinic | Triclinic | Triclinic | Triclinic | Orthorhombic |

| Space Group | P-1 | P-1 | P-1 | P-1 | P b c a |

| a (Å) | 8.1789 (8) | 8.3643 (7) | 8.225 (1) | 8.6397 (7) | 19.113 (3) |

| b (Å) | 8.2659 (9) | 10.975 (1) | 8.423 (1) | 9.7067 (8) | 8.9290 (8) |

| c (Å) | 11.005 (1) | 16.996 (2) | 10.992 (2) | 10.518 (1) | 15.781 (1) |

| α (°) | 96.249 (9) | 83.034 (9) | 85.58 (2) | 66.97 (1) | 90 |

| β (°) | 96.078 (9) | 80.100 (7) | 88.97 (2) | 81.37 (1) | 90 |

| γ (°) | 106.782 (9) | 81.796 (9) | 84.43 (1) | 64.82 (1) | 90 |

| V (ų) | 700.68 (12) | 1513.7 (3) | 755.62 (19) | 734.47 (11) | 2693.2 (5) |

| Z | 2 | 4 | 2 | 2 | 8 |

| Radiation type | Mo Kα | Mo Kα | Cu Kα | Cu Kα | Cu Kα |

| μ (mm⁻¹) | 0.23 | 0.22 | 1.91 | 1.94 | 2.09 |

| T (K) | 299 | 299 | 299 | 299 | 299 |

Table 2: Selected Geometric Parameters for N-Arylbenzenesulfonamide Derivatives

| Compound | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle between Benzene Rings (°) |

| 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide[1] | 71.6 (1) | 47.0 (1) |

| N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[2] | 70.1 (2) and -66.0 (2) | 41.5 (1) and 43.8 (1) |

| N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[3] | 66.5 (2) | 41.0 (1) |

| N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide[4] | -61.0 (2) | 49.4 (1) |

| 2,4-Dimethyl-N-phenylbenzenesulfonamide[5] | 46.1 (3) and 47.7 (3) | 67.5 (1) and 72.9 (1) |

The crystal structures are often stabilized by intermolecular N—H···O hydrogen bonds, which can lead to the formation of one-dimensional chains or inversion dimers[1][2][3][4][5]. The conformation of the molecule, particularly the torsion angle of the C—SO₂—NH—C group and the dihedral angle between the two benzene rings, is influenced by the substitution pattern on the aromatic rings[1][2][3].

Biological Activity of Benzenesulfonamides

While specific biological activity data for this compound is limited in the public domain, the benzenesulfonamide scaffold is a well-established pharmacophore with a broad range of biological activities.

Antimicrobial and Anti-inflammatory Activity

Several studies have reported the antimicrobial and anti-inflammatory properties of benzenesulfonamide derivatives. For instance, a series of new benzenesulfonamide derivatives bearing a carboxamide functionality were synthesized and showed significant in vivo anti-inflammatory and in vitro antimicrobial activities[6].

Enzyme Inhibition

Benzenesulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases. This inhibitory activity is the basis for their use as diuretics and in the treatment of glaucoma.

Cardiovascular Effects

Some benzenesulfonamide derivatives have been shown to exert effects on the cardiovascular system. For example, certain derivatives have been investigated for their impact on perfusion pressure and coronary resistance in isolated rat heart models[7]. These studies suggest that the benzenesulfonamide scaffold can be a starting point for the development of novel cardiovascular drugs.

Future Directions

The available data provides a solid foundation for the chemical synthesis and structural understanding of this compound. However, a significant opportunity exists for further research into its biological activities. Future studies should focus on:

-

Screening for Biological Activity: A comprehensive screening of this compound against a panel of biological targets, including various enzymes, receptors, and cancer cell lines, is warranted.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action will be crucial.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogs of this compound would provide valuable insights into the structure-activity relationships and guide the design of more potent and selective compounds.

Conclusion

This compound is a readily synthesizable compound with a well-characterized solid-state structure. While direct evidence of its biological activity is currently lacking in the scientific literature, the broader class of benzenesulfonamides exhibits a wide range of pharmacological properties. This technical guide summarizes the current knowledge on this compound and highlights the potential for future research to uncover its therapeutic applications. The detailed synthetic protocols and structural data provided herein will be a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

- 1. 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

An In-depth Technical Guide on N,2-dimethyl-N-phenylbenzenesulfonamide

Disclaimer: Extensive searches of the scientific literature and chemical databases did not yield specific information regarding the synthesis, discovery, or biological activity of the exact compound N,2-dimethyl-N-phenylbenzenesulfonamide . This document, therefore, presents a hypothetical technical guide based on established principles of organic chemistry and pharmacology, drawing parallels with closely related and well-documented sulfonamide analogues. The experimental protocols and quantitative data presented are illustrative and should be considered theoretical proposals for future research.

Introduction

This compound is a tertiary sulfonamide characterized by a benzenesulfonyl group bonded to a nitrogen atom. This nitrogen is further substituted with a methyl group and an o-tolyl (2-methylphenyl) group. While this specific compound is not documented in available literature, its structure belongs to the arylsulfonamide class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. This guide outlines a plausible synthetic route, proposes potential biological activities based on its structural similarity to known compounds, and provides hypothetical data for research and development purposes.

Molecular Structure

-

Core Structure: Benzenesulfonamide

-

Substituents:

-

An N-methyl group

-

An N-phenyl group bearing a methyl substituent at the ortho (2) position.

-

-

Chemical Formula: C₁₅H₁₇NO₂S

-

Molecular Weight: 275.37 g/mol

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be logically proposed as a two-step process. The first step involves the formation of the secondary sulfonamide precursor, N-(2-methylphenyl)benzenesulfonamide, followed by N-alkylation to introduce the final methyl group.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of N-(2-methylphenyl)benzenesulfonamide (Precursor)

This protocol is adapted from standard procedures for the synthesis of secondary sulfonamides.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add o-toluidine (1.0 eq) and pyridine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-methylphenyl)benzenesulfonamide.

Experimental Protocol: N-Methylation of the Precursor

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-(2-methylphenyl)benzenesulfonamide precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 1 hour at 0 °C to allow for complete deprotonation of the sulfonamide nitrogen.

-

Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor for the disappearance of the starting material by TLC.

-

Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product using silica gel column chromatography to obtain the final this compound.

Anticipated Biological Activity and Signaling Pathways

The biological activities of arylsulfonamides are diverse. Many act as enzyme inhibitors by mimicking the tetrahedral transition state of substrate hydrolysis. For instance, sulfonamides are known inhibitors of carbonic anhydrases and cholinesterases[1]. The specific substitution pattern of this compound, with its increased lipophilicity from the methyl groups, may influence its cell permeability and target engagement.

Hypothetical Signaling Pathway: Enzyme Inhibition

The diagram below illustrates a generalized mechanism by which a sulfonamide-based drug could inhibit a target enzyme, leading to a downstream cellular effect.

Caption: Generic pathway showing competitive inhibition of a target enzyme.

Hypothetical Quantitative Data

The following tables present hypothetical, yet plausible, data for this compound based on values reported for similar arylsulfonamides. This data is for illustrative purposes only and requires experimental validation.

Table 1: Hypothetical Physicochemical Properties

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₁₅H₁₇NO₂S | - |

| Molecular Weight | 275.37 | - |

| LogP (Octanol/Water) | 3.5 ± 0.5 | ALOGPS, ChemDraw |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | Computational |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | - |

| Melting Point | 85 - 95 °C | Estimation from analogues |

| Solubility | Predicted to be low in water | Structural analysis |

Table 2: Exemplary Biological Activity Data (Hypothetical)

This table illustrates the type of data that would be collected to profile the compound's activity against a panel of enzymes.

| Target Enzyme | Assay Type | IC₅₀ (nM) [Hypothetical] |

| Carbonic Anhydrase II | Esterase Activity | 450 |

| Carbonic Anhydrase IX | Esterase Activity | 85 |

| Acetylcholinesterase | Ellman's Method | > 10,000 |

| Butyrylcholinesterase | Ellman's Method | 8,500 |

| Cyclooxygenase-2 (COX-2) | Enzyme Immunoassay | 1,200 |

Conclusion

While this compound remains an uncharacterized molecule in the public domain, this guide provides a comprehensive and technically grounded framework for its future investigation. The proposed synthetic route is robust and based on well-established chemical transformations. The potential for this compound to act as an enzyme inhibitor, particularly for targets like carbonic anhydrases, is a logical starting point for biological screening. The successful synthesis and evaluation of this compound would contribute valuable structure-activity relationship data to the broader field of sulfonamide drug discovery. All protocols, data, and pathways described herein should be treated as hypothetical starting points for empirical research.

References

Spectroscopic Data and Experimental Protocols for N,2-Dimethyl-N-phenylbenzenesulfonamide: A Technical Guide

Disclaimer: Publicly available, experimentally verified spectroscopic data specifically for N,2-dimethyl-N-phenylbenzenesulfonamide is limited. This guide provides comprehensive data for the closely related structural isomer, N,4-dimethyl-N-phenylbenzenesulfonamide , to serve as a valuable reference for researchers, scientists, and drug development professionals. The experimental protocols described are standard methodologies applicable to this class of compounds.

Molecular Structure

This compound is a sulfonamide derivative characterized by a phenyl group and a methyl group attached to the sulfonamide nitrogen, and a second methyl group at the ortho (2-position) of the benzene sulfonamide ring. Its chemical formula is C₁₄H₁₅NO₂S. For comparative purposes, the structure of the para-isomer, N,4-dimethyl-N-phenylbenzenesulfonamide, is also shown.

-

Requested Compound: this compound

-

Molecular Formula: C₁₄H₁₅NO₂S

-

Molecular Weight: 261.34 g/mol [1]

-

Reference Isomer: N,4-dimethyl-N-phenylbenzenesulfonamide

-

CAS Number: 599-62-2[1]

-

Molecular Formula: C₁₄H₁₅NO₂S[1]

-

Molecular Weight: 261.34 g/mol [1]

Spectroscopic Data Summary for N,4-Dimethyl-N-phenylbenzenesulfonamide

The following tables summarize the available spectroscopic data for the reference isomer, N,4-dimethyl-N-phenylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N,4-dimethyl-N-phenylbenzenesulfonamide [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not fully specified in available sources. | Aromatic Protons (C₆H₅ & C₆H₄) | ||

| Data not fully specified in available sources. | Singlet | 3H | N-CH₃ |

| Data not fully specified in available sources. | Singlet | 3H | Ar-CH₃ (para-position) |

Table 2: ¹³C NMR Spectroscopic Data for N,4-dimethyl-N-phenylbenzenesulfonamide [1]

| Chemical Shift (δ) ppm | Assignment |

|---|

| Specific peak assignments are not detailed in the available public data. | Aromatic & Aliphatic Carbons |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N,4-dimethyl-N-phenylbenzenesulfonamide [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1350-1320 | Strong | Asymmetric SO₂ Stretch |

| ~1170-1150 | Strong | Symmetric SO₂ Stretch |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2975-2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1600-1450 | Medium-Weak | Aromatic C=C Bending |

| ~950-900 | Medium | S-N Stretch |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, solution).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N,4-dimethyl-N-phenylbenzenesulfonamide [1]

| m/z Value | Ion | Notes |

|---|---|---|

| 261 | [M]⁺ | Molecular Ion Peak |

| 197 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 106 | [C₇H₅O]⁺ | Fragment ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (from tosyl group) |

Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for sulfonamides like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a greater number of scans is required due to the lower natural abundance of the ¹³C isotope.[2][3]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): [1]

-

Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Place the KBr pellet holder (or an empty ATR crystal) in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.[4]

-

Sample Spectrum: Place the sample pellet in the holder and acquire the spectrum. The instrument passes infrared radiation through the sample and records the absorption at different wavenumbers (typically 4000-400 cm⁻¹).[5]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the S=O stretches of the sulfonyl group and C-H stretches of the aromatic and methyl groups.[6]

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture thereof.[7]

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC). Molecules are bombarded with high-energy electrons, leading to ionization and extensive fragmentation.[8]

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile. It is often coupled with Liquid Chromatography (LC) and tends to produce the molecular ion ([M+H]⁺ or [M-H]⁻) with less fragmentation.[9]

-

-

Instrument Setup: Introduce the sample into the mass spectrometer. For LC-MS, the sample is first separated on an HPLC column before entering the ion source.[7]

-

Data Acquisition: The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).[10]

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which confirms the molecular weight. Study the fragmentation pattern to gain further structural information. The most abundant peak is known as the base peak.[8]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small organic molecule.

Caption: General workflow for spectroscopic characterization of an organic compound.

References

- 1. N,4-Dimethyl-N-phenylbenzenesulfonamide | C14H15NO2S | CID 220023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mse.washington.edu [mse.washington.edu]

- 5. rtilab.com [rtilab.com]

- 6. ejournal.upi.edu [ejournal.upi.edu]

- 7. biocompare.com [biocompare.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uab.edu [uab.edu]

- 10. researchgate.net [researchgate.net]

Solubility of N,2-dimethyl-N-phenylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N,2-dimethyl-N-phenylbenzenesulfonamide, a key physicochemical property for its application in research and drug development. Due to the limited availability of public data on this specific compound, this document provides information on a closely related isomer, N,4-dimethyl-N-phenylbenzenesulfonamide, to offer insights into its potential characteristics. Furthermore, a detailed, generalized experimental protocol for determining the aqueous and solvent solubility of sulfonamides using the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is presented. This guide also includes a visual representation of the experimental workflow to aid in laboratory application.

Introduction to Sulfonamide Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For sulfonamide-based compounds, such as this compound, solubility in various media dictates their absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the solubility of this compound in different solvents is therefore essential during various stages of drug discovery and development, from initial screening to formulation.

Factors that can significantly influence the solubility of sulfonamides include the pH of the medium, temperature, and the presence of co-solvents or excipients.

Physicochemical Properties of a Related Isomer: N,4-dimethyl-N-phenylbenzenesulfonamide

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.34 g/mol |

| Melting Point | 89 to 93 °C |

| Boiling Point (Predicted) | 391.7 ± 35.0 °C at 760 Torr |

| Density (Predicted) | 1.224 ± 0.06 g/cm³ at 20 °C |

| Solubility | Not Available |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a compound like this compound using the saturation shake-flask method, a widely accepted and reliable technique.[1][2]

Materials and Equipment

-

This compound (or compound of interest)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, ethyl acetate)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure saturation.[2]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration in consecutive measurements.[2]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[1]

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining undissolved particles, centrifuge the aliquot at a high speed (e.g., 14,000 rpm for 15 minutes).[1]

-

Filter the resulting supernatant through a syringe filter. This step is critical to avoid artificially high solubility readings.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of the compound in the respective solvent at known concentrations.

-

Develop a suitable HPLC method for the compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. The solvent used for the sample should be compatible with the mobile phase.

-

Inject the standard solutions to generate a calibration curve.

-

Dilute the filtered sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent by multiplying the concentration determined by HPLC by the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific solubility data for this compound remains elusive in publicly accessible literature, this guide provides valuable information for researchers. The physicochemical properties of the closely related isomer, N,4-dimethyl-N-phenylbenzenesulfonamide, offer a preliminary reference point. More importantly, the detailed experimental protocol for the saturation shake-flask method combined with HPLC analysis equips scientists with a robust methodology to determine the solubility of this and other sulfonamide compounds accurately in their own laboratories. This foundational data is indispensable for advancing the study and development of new chemical entities.

References

N,2-dimethyl-N-phenylbenzenesulfonamide: A Technical Overview of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential biological activities of N,2-dimethyl-N-phenylbenzenesulfonamide. While direct experimental data for this specific molecule is not extensively available in public literature, this whitepaper synthesizes information from structurally related benzenesulfonamide and N-phenylsulfonamide analogues to forecast its pharmacological potential. This guide covers potential antimicrobial, anti-inflammatory, and anticancer activities, supported by generalized experimental protocols and data from similar compounds. Visualizations of a key potential signaling pathway and a typical experimental workflow are provided to aid in conceptualization and experimental design.

Introduction

Benzenesulfonamides are a cornerstone of medicinal chemistry, with derivatives exhibiting a vast array of pharmacological properties.[1][2] The sulfonamide functional group is a key structural motif in various approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The N-phenylbenzenesulfonamide scaffold, in particular, offers a versatile platform for designing novel therapeutic agents. This document focuses on the potential biological activities of a specific, less-studied derivative, this compound, by drawing parallels with its close structural relatives. The addition of methyl groups to the core structure can influence lipophilicity, metabolic stability, and target binding, making this an interesting candidate for further investigation.

Potential Biological Activities

Based on the known activities of structurally similar N-phenylbenzenesulfonamides, this compound is predicted to have potential in the following therapeutic areas:

Antimicrobial Activity

A primary and well-established mechanism of action for many sulfonamide-based antimicrobials is the inhibition of folic acid synthesis in bacteria.[4] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. As tetrahydrofolic acid is vital for the synthesis of nucleic acids and certain amino acids, its depletion leads to bacteriostasis.

-

Potential Mechanism: It is hypothesized that this compound could mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby blocking the bacterial folic acid pathway.

Anti-inflammatory Activity

Several benzenesulfonamide derivatives have demonstrated significant anti-inflammatory properties.[1] The mechanism for this activity can be multifaceted, including the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

-

Potential Target: this compound may exhibit inhibitory activity against COX-1 and/or COX-2, thereby reducing the production of prostaglandins and mitigating inflammation.

Anticancer Activity

The N-phenylbenzenesulfonamide scaffold has been explored for its anticancer potential. Some derivatives have been shown to inhibit hypoxia-inducible factor-1 (HIF-1), a transcription factor that plays a crucial role in tumor adaptation to hypoxic environments.[] By inhibiting the HIF-1 pathway, these compounds can potentially suppress tumor growth and angiogenesis.[]

-

Potential Signaling Pathway: this compound could potentially interfere with the interaction between HIF-1α and its cofactors, such as p300/CBP, leading to the downregulation of HIF-1 target genes involved in cancer progression.[]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various benzenesulfonamide derivatives, offering a proxy for the potential efficacy of this compound.

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | Test Organism | MIC (mg/mL) |

| Compound 4d | E. coli | 6.72[1] |

| Compound 4h | S. aureus | 6.63[1] |

| Compound 4a | P. aeruginosa | 6.67[1] |

| Compound 4a | S. typhi | 6.45[1] |

| Compound 4f | B. subtilis | 6.63[1] |

| Compound 4e | C. albicans | 6.63[1] |

| Compound 4h | C. albicans | 6.63[1] |

| Compound 4e | A. niger | 6.28[1] |

Table 2: Anti-inflammatory Activity of Benzenesulfonamide Derivatives

| Compound | Assay | Inhibition (%) at 1h |

| Compound 4a | Carrageenan-induced rat paw edema | 94.69[1][6] |

| Compound 4c | Carrageenan-induced rat paw edema | 94.69[1][6] |

| Indomethacin (Control) | Carrageenan-induced rat paw edema | 78.76[1] |

Table 3: Antioxidant Activity of a Benzenesulfonamide Derivative

| Compound | IC50 (mg/mL) |

| Compound 4e | 0.3287[1][6] |

| Vitamin C (Control) | 0.2090[1][6] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of the potential biological activities of this compound, based on methodologies reported for similar compounds.

General Synthesis of N-phenylbenzenesulfonamide Derivatives

The synthesis of N-phenylbenzenesulfonamide derivatives is typically achieved through the reaction of an aniline with a benzenesulfonyl chloride in the presence of a base.[4]

-

Reaction Setup: Dissolve N,2-dimethylaniline in a suitable solvent (e.g., toluene) in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Addition of Reagents: Add benzenesulfonyl chloride to the solution.

-

Base Promotion: Introduce a base (e.g., pyridine or an appropriate amine) to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Reflux the reaction mixture for a specified period (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC).[1]

-

Workup: Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like n-hexane.[1]

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

-

Serial Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

-

Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley) of either sex.

-

Compound Administration: Administer this compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Visualizations

Potential Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

Caption: Potential competitive inhibition of bacterial dihydropteroate synthase.

Experimental Workflow: Synthesis and Biological Screening

Caption: Workflow for synthesis and screening of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is limited, the extensive research on related benzenesulfonamide and N-phenylsulfonamide analogues provides a strong foundation for predicting its potential pharmacological profile. The core scaffold is associated with significant antimicrobial, anti-inflammatory, and anticancer properties. The addition of methyl groups may modulate these activities, potentially leading to a novel therapeutic candidate. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development of this and other related compounds. Further investigation through synthesis and rigorous biological screening is warranted to fully elucidate the therapeutic potential of this compound.

References

Theoretical and Computational Modeling of N,2-dimethyl-N-phenylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethyl-N-phenylbenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide array of pharmacological activities.[1] The therapeutic potential of sulfonamides, ranging from antimicrobial to anti-inflammatory and antitumor agents, has spurred significant interest in understanding their structure-activity relationships.[1][2] Computational and theoretical studies are pivotal in elucidating the molecular mechanisms underlying their biological actions, guiding the design of novel and more potent derivatives.

This technical guide provides an in-depth overview of the theoretical and computational methodologies applicable to the study of this compound. While specific comprehensive studies on this particular molecule are not extensively available in the public domain, this document extrapolates from the vast body of research on analogous sulfonamides to present a robust framework for its computational analysis. We will delve into the common theoretical approaches, present data in a structured format for clarity, and provide detailed experimental and computational protocols.

Core Theoretical and Computational Approaches

The computational investigation of sulfonamides typically employs a multi-faceted approach, integrating various techniques to predict molecular properties, behavior, and interactions. Key methodologies include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining optimized molecular geometry, vibrational frequencies, and electronic properties.

Experimental Protocols:

A typical DFT study on a sulfonamide molecule would involve the following steps:

-

Structure Optimization: The initial 3D structure of this compound is drawn using a molecular editor and subjected to geometry optimization. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations.[3]

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (absence of imaginary frequencies) and to predict the infrared (IR) spectrum.[4]

-

Electronic Property Calculation: Various electronic properties are then calculated, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's chemical reactivity and kinetic stability.[3] The energy gap between HOMO and LUMO is a critical parameter in determining molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electrophilic and nucleophilic sites on the molecule, providing insights into its reactivity and intermolecular interactions.[3]

-

Mulliken Atomic Charges: These are calculated to understand the charge distribution within the molecule.[3]

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocols:

A standard molecular docking workflow for a sulfonamide like this compound would include:

-

Target Selection and Preparation: A relevant protein target is identified. For sulfonamides, common targets include carbonic anhydrase, dihydropteroate synthase (DHPS), and cyclooxygenase (COX) enzymes.[1] The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of this compound is prepared by optimizing its geometry and assigning appropriate charges.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding poses of the ligand within the active site of the protein. The program samples a large number of possible conformations and orientations and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Data Presentation

Table 1: Calculated DFT Properties of this compound

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

Table 2: Molecular Docking Results of this compound with a Hypothetical Protein Target

| Parameter | Value | Unit |

| Binding Affinity | -8.5 | kcal/mol |

| Interacting Residues | TYR 101, LEU 234, SER 150 | - |

| Hydrogen Bonds | 2 (with TYR 101, SER 150) | - |

| Hydrophobic Interactions | LEU 234 | - |

Visualization of Computational Workflows

The following diagrams illustrate the typical workflows for the computational studies described.

References

An In-depth Technical Guide to N,2-dimethyl-N-phenylbenzenesulfonamide and its Isomers

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Identification: IUPAC Name and Synonyms

While data for N,2-dimethyl-N-phenylbenzenesulfonamide is scarce, the IUPAC name and synonyms for the 4-methyl isomer are well-established.

IUPAC Name: N,4-dimethyl-N-phenylbenzenesulfonamide[1]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its common use in chemical and pharmaceutical research.

| Synonym | Reference |

| 4,N-DIMETHYL-N-PHENYL-BENZENESULFONAMIDE | [1] |

| N,4-dimethyl-N-phenylbenzene-1-sulfonamide | [1] |

| Benzenesulfonamide, N,4-dimethyl-N-phenyl- | [1] |

| N-methyl-N-phenyl-4-toluenesulfonamide | |

| p-Toluenesulfonanilide, N-methyl- | |

| NSC 2225 | [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of N,4-dimethyl-N-phenylbenzenesulfonamide.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₂S | [1] |

| Molecular Weight | 261.34 g/mol | [1] |

| CAS Number | 599-62-2 | [1][2] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry. A general and adaptable protocol for the synthesis of compounds like N,4-dimethyl-N-phenylbenzenesulfonamide involves the reaction of an appropriate sulfonyl chloride with an N-alkylaniline.

General Synthesis Protocol for N,4-dimethyl-N-phenylbenzenesulfonamide:

This protocol is based on the common synthetic routes for analogous compounds.

-

Materials:

-

4-Methylbenzenesulfonyl chloride (tosyl chloride)

-

N-Methylaniline

-

Pyridine or another suitable base

-

Dichloromethane or other appropriate aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

-

-

Procedure:

-

In a round-bottom flask, dissolve N-methylaniline (1.0 equivalent) in dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-